molecular formula C11H14O B14595110 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one CAS No. 60711-79-7

8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one

Cat. No.: B14595110
CAS No.: 60711-79-7
M. Wt: 162.23 g/mol
InChI Key: CBEAQHBVDAQDGQ-UHFFFAOYSA-N
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Description

8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is an organic compound belonging to the class of azulenones. These compounds are known for their unique bicyclic structure, which includes a seven-membered ring fused to a five-membered ring. The presence of a ketone group at the 1-position and a methyl group at the 8a-position adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor, followed by functional group modifications. For example:

    Cyclization: Starting from a linear precursor, cyclization can be induced using acid or base catalysts.

    Functional Group Modification: Introduction of the ketone group at the 1-position and methylation at the 8a-position can be achieved through selective oxidation and alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired product formation.

    Purification Techniques: Employing methods like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 8a-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azulenones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.

    Chemical Reactivity: The ketone and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Azulenones: Compounds with a similar bicyclic structure but different functional groups.

    Tetralones: Compounds with a similar ketone group but different ring structures.

Uniqueness

8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

60711-79-7

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

8a-methyl-2,3,5,8-tetrahydroazulen-1-one

InChI

InChI=1S/C11H14O/c1-11-8-4-2-3-5-9(11)6-7-10(11)12/h2,4-5H,3,6-8H2,1H3

InChI Key

CBEAQHBVDAQDGQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CCC=C1CCC2=O

Origin of Product

United States

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